molecular formula C12H18N2O3 B1521474 tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate CAS No. 1105675-60-2

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

Cat. No.: B1521474
CAS No.: 1105675-60-2
M. Wt: 238.28 g/mol
InChI Key: KPVFFEIBBYVREZ-UHFFFAOYSA-N
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Description

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate (CAS # 1105675-60-2) is a pyridine-derived carbamate compound with the molecular formula C₁₂H₁₈N₂O₃ and a molecular weight of 238.28 g/mol . It is structurally characterized by a tert-butoxycarbonyl (Boc) protective group attached to a methylamine substituent on a 5-methoxypyridine ring. This compound is commonly utilized in organic synthesis, particularly in pharmaceutical intermediates, due to its stability and ease of deprotection under acidic conditions. According to catalog data, it is available in 1 g, 5 g, and 25 g quantities, priced at $400, $1,600, and $4,800, respectively .

Properties

IUPAC Name

tert-butyl N-[(5-methoxypyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-7-9-5-10(16-4)8-13-6-9/h5-6,8H,7H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVFFEIBBYVREZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CN=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673827
Record name tert-Butyl [(5-methoxypyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105675-60-2
Record name tert-Butyl [(5-methoxypyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Reaction with tert-Butyl Chloroformate

A common and effective method involves the reaction of the corresponding aminomethylpyridine intermediate with tert-butyl chloroformate under basic conditions:

  • Starting Material: 5-methoxypyridin-3-ylmethanamine (or its salt form).
  • Reagents: tert-Butyl chloroformate, base (e.g., triethylamine or sodium bicarbonate).
  • Solvent: Polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF).
  • Conditions: Reaction typically performed at 0°C to room temperature under inert atmosphere to minimize side reactions.
  • Work-up: Aqueous extraction followed by purification (chromatography or recrystallization).

This method yields the carbamate by nucleophilic attack of the amine on the chloroformate, forming the carbamate linkage with tert-butyl protection.

Analogous Compound Synthesis Insights

Although direct literature on this compound is limited, preparation methods for structurally related compounds provide valuable guidance:

Compound Key Preparation Method Notes
tert-Butyl ((5-bromo-2-methoxypyridin-3-yl)methyl)carbamate Stock solution preparation involves dissolution in DMSO, PEG300, Tween 80, and water sequentially for in vivo formulations Indicates solubility and handling protocols rather than synthesis
tert-Butyl N-[(2-bromothiophen-3-yl)methyl]carbamate Synthesized by reaction of 2-bromothiophene derivatives with tert-butyl chloroformate and base under inert atmosphere at low temperature Similar carbamate formation chemistry applicable

These analogs confirm the utility of tert-butyl chloroformate coupling with amines as a robust and widely used method for carbamate formation.

Reaction Conditions and Optimization

  • Temperature Control: Low temperatures (0–5°C) during addition of tert-butyl chloroformate minimize side reactions and improve selectivity.
  • Base Selection: Triethylamine is commonly used to neutralize HCl generated and drive the reaction forward.
  • Solvent Choice: Dichloromethane and THF provide good solubility and reaction kinetics.
  • Purification: Flash chromatography using ethyl acetate/hexane gradients effectively isolates the carbamate product with high purity.

Data Table: Typical Reaction Setup for Carbamate Formation

Parameter Typical Value/Condition Notes
Starting amine 1 equiv (e.g., 5-methoxypyridin-3-ylmethanamine) Pre-dried and purified
tert-Butyl chloroformate 1.1 equiv Slight excess to ensure completion
Base 1.2 equiv triethylamine Neutralizes HCl byproduct
Solvent DCM or THF Dry, oxygen-free
Temperature 0°C to room temperature Addition at 0°C, then stir at RT
Reaction time 1–3 hours Monitored by TLC or HPLC
Work-up Aqueous extraction, drying, evaporation Followed by chromatography
Purification Flash column chromatography Ethyl acetate/hexane gradient
Yield Typically 70–90% Depends on purity of starting materials

Research Findings and Notes

  • Stability: The tert-butyl carbamate group provides steric protection, enhancing compound stability during handling and storage.
  • Solubility: The compound is moderately soluble in organic solvents; heating and sonication aid dissolution.
  • In Vivo Formulation: For biological applications, stock solutions are prepared in DMSO, PEG300, Tween 80, and water sequentially to ensure clarity and stability.
  • Storage: Recommended storage at –20°C to –80°C to prevent degradation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate with analogous pyridine derivatives, focusing on structural variations, physicochemical properties, and applications.

Structural and Functional Group Variations
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Price (1 g)
This compound 5-OCH₃, methylcarbamate C₁₂H₁₈N₂O₃ 238.28 1105675-60-2 $400
tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate 5-Br, 3-OCH₃ C₁₂H₁₇BrN₂O₃ 317.18 1138443-96-5 $400
tert-Butyl (2-chloro-5-methylpyridin-3-yl)methylcarbamate 2-Cl, 5-CH₃ C₁₂H₁₇ClN₂O₂ 256.73 1203499-18-6 $400
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate 5-pivalamido C₁₆H₂₅N₃O₃ 307.39 Not provided $400
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate 4-CH=N-OH, 5-OCH₃ C₁₃H₁₉N₃O₄ 281.31 1138444-27-5 $400

Key Observations :

  • Halogenation Effects : Bromine and chlorine substituents (e.g., 5-Br in , 2-Cl in ) increase molecular weight and alter reactivity. Brominated derivatives are typically more electrophilic, facilitating cross-coupling reactions .
  • Steric Effects : The pivalamido group in adds steric bulk (C₁₆H₂₅ vs. C₁₂H₁₈), which may reduce metabolic degradation in biological systems .
Reactivity and Stability
  • This compound : The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., HCl in dioxane) .
  • tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate : Bromine at the 5-position enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) .
  • tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate: The hydroxyimino group may tautomerize or participate in redox reactions, limiting stability under oxidative conditions .
Commercial Availability and Pricing

All compounds listed above follow a uniform pricing model: $400 for 1 g , $1,600 for 5 g , and $4,800 for 25 g . This suggests standardized synthesis and purification protocols across pyridine derivatives.

Biological Activity

tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

The molecular formula of this compound is C13H19N3O4C_{13}H_{19}N_{3}O_{4}, with a molecular weight of approximately 281.31 g/mol. The compound features a pyridine ring substituted with a methoxy group and a tert-butyl carbamate moiety, which contributes to its biological activity.

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuroprotection and enzyme inhibition. The compound has been investigated for its potential as:

  • Acetylcholinesterase Inhibitor : This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning.
  • β-secretase Inhibitor : Inhibition of β-secretase can reduce amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease pathology.

In Vitro and In Vivo Studies

A significant study demonstrated that this compound could protect astrocytes from amyloid-beta toxicity. The results showed:

  • Cell Viability : When treated with amyloid-beta 1421-42, astrocyte viability decreased significantly; however, co-treatment with this compound improved cell survival rates.
  • Cytokine Production : The compound reduced tumor necrosis factor-alpha (TNF-α) levels, indicating an anti-inflammatory effect that may contribute to its neuroprotective properties .

Neuroprotective Effects

In a study involving astrocyte cultures, this compound was shown to mitigate the cytotoxic effects of amyloid-beta 1421-42. The treatment resulted in:

Treatment ConditionCell Viability (%)TNF-α Levels (pg/mL)
Control10010
1421-42 Only43.7850
1421-42 + Compound62.9830

This data illustrates that the compound not only enhances cell viability but also modulates inflammatory responses within the cell culture environment .

Enzyme Inhibition Studies

The compound's ability to inhibit key enzymes involved in Alzheimer's pathology has been quantified:

EnzymeIC50 Value (μM)
Acetylcholinesterase0.17
β-secretase15.4

These findings highlight the compound's potential as a therapeutic agent targeting multiple pathways involved in neurodegeneration .

Q & A

Q. What are the optimized synthetic routes for tert-butyl (5-methoxypyridin-3-yl)methylcarbamate, and what experimental conditions minimize side reactions?

The compound is synthesized via nucleophilic substitution between 2-methoxypyridine-3-amine and tert-butyl chloroformate in the presence of a base like triethylamine. Reactions are typically conducted under inert atmospheres (e.g., nitrogen) at low temperatures (0–5°C) to suppress side reactions such as over-alkylation. Post-synthesis purification methods include column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, with methoxy (-OCH3_3) and tert-butyl carbamate groups showing distinct peaks at δ 3.8–3.9 ppm and δ 1.4–1.5 ppm, respectively.
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry (ESI+) verifies molecular ion peaks at m/z 238.28 (M+H+^+) .
  • X-ray Crystallography : SHELX programs refine crystal structures to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding) .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (argon). Avoid exposure to moisture or strong acids/bases, as hydrolysis of the carbamate group can occur. Stability studies using TGA/DSC indicate decomposition above 150°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The carbamate group acts as a directing/protecting group, enabling regioselective functionalization of the pyridine ring. Computational studies (DFT) suggest that electron-donating methoxy substituents enhance electrophilic aromatic substitution at the 4-position. Kinetic experiments (monitored via 1^1H NMR) reveal second-order dependence on reagent concentration under basic conditions .

Q. How does the compound interact with biological targets, and what methodologies validate its bioactivity?

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50_{50} values in µM range). Competitive binding is confirmed via Lineweaver-Burk plots .
  • Cellular Uptake Studies : Radiolabeled analogs (e.g., 14^{14}C-carbamate) quantify intracellular accumulation in cancer cell lines (e.g., MCF-7) using scintillation counting .
  • Molecular Docking : Autodock Vina simulations predict binding modes to ATP-binding pockets, validated by mutagenesis studies .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

Contradictions arise from differing experimental setups. For example:

  • Acidic Conditions (pH < 3) : Rapid hydrolysis to 5-methoxypyridin-3-ylmethanamine (confirmed via LC-MS).
  • Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours (HPLC monitoring). Controlled studies using buffered solutions (37°C) and Arrhenius modeling reconcile discrepancies by identifying pH-dependent degradation pathways .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Challenges include low melting points (mp 89–92°C) and polymorphism. Solutions:

  • Solvent Screening : Use mixed solvents (e.g., dichloromethane/hexane) to induce slow crystallization.
  • Cryocooling : X-ray data collection at 100 K improves diffraction quality.
  • SHELXL Refinement : Incorporation of anisotropic displacement parameters and hydrogen-bonding restraints enhances structural accuracy .

Methodological Considerations

  • Contradictory Data : Cross-validate results using orthogonal techniques (e.g., NMR vs. XRD for conformation analysis).
  • Scale-Up Synthesis : Transition from batch to flow chemistry improves yield reproducibility (>80%) and reduces byproducts .
  • Troubleshooting : If crystallization fails, employ seeding with microcrystals or switch to amorphous solid dispersions (characterized via PXRD) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate
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tert-Butyl (5-methoxypyridin-3-yl)methylcarbamate

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